molecular formula C13H22O2 B184844 (5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one CAS No. 197715-75-6

(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one

Cat. No.: B184844
CAS No.: 197715-75-6
M. Wt: 210.31 g/mol
InChI Key: IOPATRWQPKNKAO-FLIBITNWSA-N
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Description

(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one is an organic compound with the molecular formula C13H22O2 It is a cycloalkane derivative, characterized by the presence of an ethoxy group and a methyl group attached to a cyclodecene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethoxy-6-methylcyclohexanone with a suitable dehydrating agent can lead to the formation of the desired cyclodecene derivative. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can further enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclodecene derivatives.

Scientific Research Applications

(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It can serve as a model compound for studying the behavior of cycloalkane derivatives in biological systems.

    Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which (5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one exerts its effects depends on its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate specific enzymes, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one can be compared with other cycloalkane derivatives, such as cyclohexane, cyclooctane, and cyclodecane.

    Cyclohexane: A simpler cycloalkane with six carbon atoms, lacking the ethoxy and methyl groups.

    Cyclooctane: An eight-carbon cycloalkane, also lacking the additional functional groups.

    Cyclodecane: A ten-carbon cycloalkane, similar in ring size but without the ethoxy and methyl substitutions.

The presence of the ethoxy and methyl groups in this compound imparts unique chemical properties, making it distinct from these simpler cycloalkanes.

Properties

CAS No.

197715-75-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one

InChI

InChI=1S/C13H22O2/c1-3-15-13-10-6-8-11(2)7-4-5-9-12(13)14/h8,13H,3-7,9-10H2,1-2H3/b11-8-

InChI Key

IOPATRWQPKNKAO-FLIBITNWSA-N

Isomeric SMILES

CCOC1CC/C=C(\CCCCC1=O)/C

SMILES

CCOC1CCC=C(CCCCC1=O)C

Canonical SMILES

CCOC1CCC=C(CCCCC1=O)C

Synonyms

5-Cyclodecen-1-one,2-ethoxy-6-methyl-,(E)-(9CI)

Origin of Product

United States

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